molecular formula C7H8I2OS4 B160650 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one CAS No. 128258-76-4

4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one

Cat. No. B160650
M. Wt: 490.2 g/mol
InChI Key: DWPQDOADJJFDOX-UHFFFAOYSA-N
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Description

4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one (BIEDO) is a sulfur-containing organic compound that has been widely used in scientific research. It is a symmetrical dithiol that contains two iodoethylsulfanyl groups, which make it an excellent precursor for the synthesis of various organic compounds. BIEDO has been extensively studied for its unique properties and potential applications in different fields of science.

Mechanism Of Action

The mechanism of action of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is not well understood. However, studies have suggested that it may act as a thiol-reactive compound, forming covalent bonds with cysteine residues in proteins. This may lead to the inhibition of protein function and the induction of cell death.

Biochemical And Physiological Effects

4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is its high reactivity towards thiol groups, which makes it a useful tool for studying protein function and interactions. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has some limitations, including its potential toxicity and instability in aqueous solutions.

Future Directions

There are several future directions for the study of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one. One area of interest is the development of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one-based compounds with improved anti-cancer activity and selectivity. Another area of interest is the use of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one as a tool for studying protein-protein interactions and for the development of protein-based therapeutics. Additionally, the use of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one in the construction of metal-organic frameworks and other materials is an area of active research.

Synthesis Methods

The synthesis of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one can be achieved through different methods, including the reaction of 2,3-dichloro-1,4-dithiin with sodium iodide and thioethanol, or the reaction of 1,2-dithiol-3-thione with iodoethanol. The former method is more commonly used due to its higher yield and simplicity.

Scientific Research Applications

4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been used in various scientific research fields, including organic chemistry, materials science, and biomedicine. It has been used as a precursor for the synthesis of various organic compounds, such as thioethers, thioamides, and thioesters. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has also been used as a ligand in coordination chemistry and as a building block in the construction of metal-organic frameworks. In biomedicine, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been studied for its potential as an anti-cancer agent and as a tool for studying protein-protein interactions.

properties

IUPAC Name

4,5-bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8I2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPQDOADJJFDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)SC1=C(SC(=O)S1)SCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8I2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398936
Record name 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one

CAS RN

128258-76-4
Record name 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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